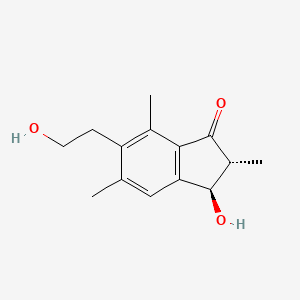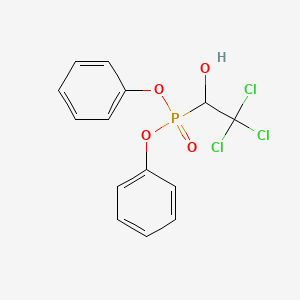
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is particularly notable for its role as an organophosphate acetylcholinesterase inhibitor, making it valuable in both agricultural and medical contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of diphenylphosphinic chloride with 2,2,2-trichloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to purification steps, such as recrystallization or distillation, to remove any impurities and achieve the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in controlling pests and in potential therapeutic applications for neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Trichlorfon: Another organophosphate acetylcholinesterase inhibitor with similar applications in agriculture and medicine.
Metrifonate: A prodrug of trichlorfon, used in the treatment of schistosomiasis and as an insecticide.
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate: A related compound with similar chemical properties but different applications.
Uniqueness
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to inhibit acetylcholinesterase with high specificity makes it valuable in both research and practical applications. Additionally, its versatility in undergoing various chemical reactions broadens its utility in synthetic chemistry .
Propiedades
Número CAS |
38457-67-9 |
|---|---|
Fórmula molecular |
C14H12Cl3O4P |
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-diphenoxyphosphorylethanol |
InChI |
InChI=1S/C14H12Cl3O4P/c15-14(16,17)13(18)22(19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10,13,18H |
Clave InChI |
WRXPIPRGTJQQQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(C(C(Cl)(Cl)Cl)O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


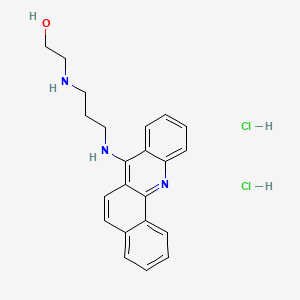

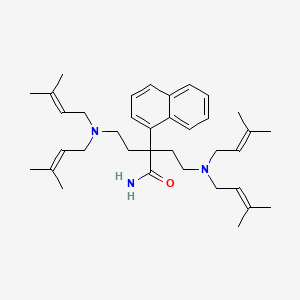
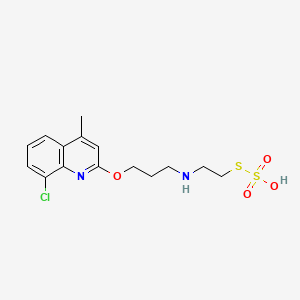
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
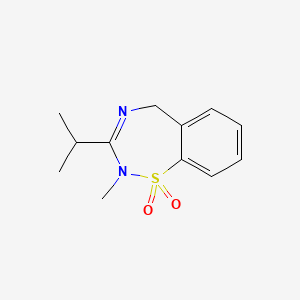
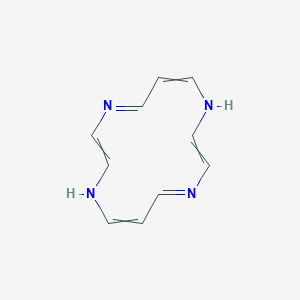
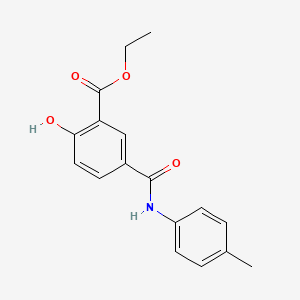
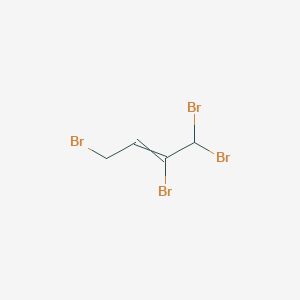
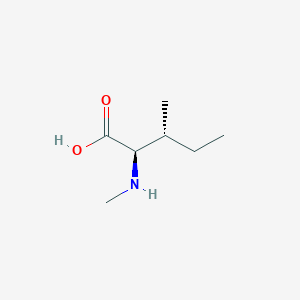
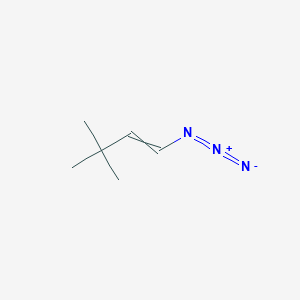
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)

